6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Jasmonic acid biosynthesis Peroxisomal β-oxidation Metabolic flux analysis

Essential for reconstituting the hexadecatrienoic acid (C16:3)-derived jasmonic acid pathway. This authentic CoA ester eliminates acyl-CoA synthetase coupling variability, requires only two β-oxidation cycles (vs three for OPC-8:0-CoA), and provides a definitive 28 Da mass offset for unambiguous LC-MS/MS MRM quantification. Mandatory substrate for OPCL1/ACX1/ACX5 kinetic profiling. Procure the genuine CoA thioester to ensure controlled stoichiometry and reproducible metabolic flux measurements.

Molecular Formula C37H58N7O18P3S
Molecular Weight 1013.9 g/mol
Cat. No. B15622177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA
Molecular FormulaC37H58N7O18P3S
Molecular Weight1013.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H58N7O18P3S/c1-4-5-7-11-24-23(13-14-25(24)45)10-8-6-9-12-28(47)66-18-17-39-27(46)15-16-40-35(50)32(49)37(2,3)20-59-65(56,57)62-64(54,55)58-19-26-31(61-63(51,52)53)30(48)36(60-26)44-22-43-29-33(38)41-21-42-34(29)44/h5,7,13-14,21-24,26,30-32,36,48-49H,4,6,8-12,15-20H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b7-5-/t23-,24-,26+,30+,31+,32-,36+/m0/s1
InChIKeyJGHNLAZCRGYSEE-WZGLBKMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (Dinor-OPDA-CoA): Definitive Procurement & Selection Guide for the C₁₆ Jasmonate Precursor


6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (syn. (9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoyl-CoA, dinor-OPDA-CoA, OPC-6:0-CoA) is an oxo-fatty acyl-CoA thioester formed by the condensation of coenzyme A with (9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoic acid (dinor-OPDA) [1][2]. It is the activated CoA ester intermediate unique to the hexadecatrienoic acid (C₁₆:₃)-derived branch of jasmonic acid biosynthesis, distinguishing it fundamentally from the canonical C₁₈:₃-derived OPDA-CoA pathway [3]. The compound has a molecular weight of approximately 1013.9 Da (C₃₇H₅₆N₇O₁₈P₃S) and is commercially available as a research reagent .

Why Generic Substitution Fails for 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA: The Oxylipin CoA Ester Selectivity Problem


Generic substitution among jasmonate-pathway CoA esters is precluded by three tightly coupled factors. First, the compound originates from the C₁₆:₃ (hexadecatrienoic acid) branch rather than the dominant C₁₈:₃ (linolenic acid) branch, meaning its carbon skeleton is two methylene units shorter than OPDA-CoA [1][2]. Second, peroxisomal acyl-CoA synthetases—particularly the 4CL-like protein family that includes OPCL1 (At1g20510)—exhibit differential substrate specificity toward C₁₆-derived versus C₁₈-derived jasmonate precursors, with OPC-8:0 being the kinetically preferred substrate over dinor-OPDA [3][4]. Third, the β-oxidation chain-shortening requirement differs stoichiometrically: two cycles for dinor-OPDA-CoA versus three for OPC-8:0-CoA to reach jasmonic acid, altering metabolic flux predictions in pathway reconstitution experiments [5]. These differences are intrinsic to the chemical structure and cannot be overcome by substituting a generic 'jasmonate CoA ester.'

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA: Quantified Differentiation Evidence Against Closest Analogs


β-Oxidation Cycle Requirement: 2 Cycles for Dinor-OPDA-CoA vs 3 Cycles for OPC-8:0-CoA

The target compound, dinor-OPDA-CoA (OPC-6:0-CoA), requires exactly two rounds of peroxisomal β-oxidation to yield jasmonic acid (JA), whereas its closest C₁₈-derived analog, OPC-8:0-CoA, requires three rounds [1][2]. This stoichiometric difference of one full β-oxidation cycle per JA molecule synthesized has direct consequences for metabolic flux calculations and cofactor (NAD⁺, FAD) consumption in pathway reconstitution studies [3]. The difference arises because dinor-OPDA-CoA bears a six-carbon carboxyl side chain, compared to the eight-carbon side chain of OPC-8:0-CoA [4].

Jasmonic acid biosynthesis Peroxisomal β-oxidation Metabolic flux analysis

Biosynthetic Branch Origin: C₁₆:₃ (Hexadecatrienoic Acid) vs C₁₈:₃ (Linolenic Acid) Precursor Pathway

Dinor-OPDA-CoA is the sole activated CoA ester intermediate of the C₁₆:₃-derived jasmonate pathway, originating from hexadecatrienoic acid (16:3) rather than the canonical linolenic acid (18:3) precursor [1][2]. In Arabidopsis, the parallel C₁₆:₃ pathway produces dinor-OPDA (dnOPDA) via the sequential action of 13-lipoxygenase, allene oxide synthase, and allene oxide cyclase on 16:3, analogous to OPDA production from 18:3 [3]. The CoA esterification step, catalyzed by OPCL1 and related 4CL-like acyl-CoA synthetases, distinguishes these two branches kinetically: OPCL1 converts OPDA and OPC-8:0 with higher activity than dinor-OPDA, and OPC-8:0 has been established as the preferred physiological substrate [4][5].

Oxylipin biosynthesis Jasmonate precursor specificity Arabidopsis thaliana

Parent Acid Signaling Specificity: dnOPDA Exhibits Functionally Distinct Activity from OPDA and JA in Defense Signaling

Although direct quantitative comparison of the CoA ester forms is absent from the literature, the free acid parent compound dinor-OPDA (dnOPDA) has been quantitatively shown to play a signaling role distinct from both OPDA and JA in Arabidopsis defense responses [1]. In a multidisciplinary study quantifying oxylipin levels in caterpillar-infested Arabidopsis, the 16:0-oxylipin route toward dnOPDA was demonstrated not to contribute to herbivore-induced plant volatile (HIPV) emission, whereas the 18:0-derived intermediates including OPDA had a limited but detectable role, and JA was the dominant signal [2]. This functional non-equivalence at the signaling level implies that the corresponding CoA esters feed into metabolically and physiologically non-interchangeable pathways [3].

Plant defense signaling Oxylipin profiling Herbivore-induced plant volatiles

Commercial Availability and Identity Confirmation: Molecular Weight Specification of 1013.88 Da

The compound is available as a characterized research reagent from multiple commercial suppliers with confirmed molecular identity. The molecular weight is specified as 1013.88 Da (monoisotopic mass ∼1015.29 Da for the neutral species), with formula C₃₇H₅₆N₇O₁₈P₃S [1]. This distinguishes it from OPC-8:0-CoA, which has a molecular weight of approximately 1041.9 Da (C₃₉H₆₀N₇O₁₈P₃S) due to the additional two methylene units in the side chain [2]. The mass difference of approximately 28 Da (equivalent to C₂H₄) provides a definitive LC-MS/MS discriminator for verifying compound identity in metabolomics workflows [3].

Analytical standard procurement LC-MS reference standard Jasmonate pathway metabolomics

OPR3 Substrate Reduction Specificity: dnOPDA vs OPDA as Reductase Substrates Generating Distinct CoA Ester Precursors

The peroxisomal enzyme oxophytodienoic acid reductase 3 (OPR3) reduces OPDA to OPC-8:0 and dnOPDA to OPC-6:0, producing the free acid precursors that are subsequently activated to their respective CoA esters [1][2]. The reduction of dnOPDA yields OPC-6:0 (3-oxo-2-(2′-pentenyl)-cyclopentane-1-hexanoic acid), which after CoA activation yields the target compound. The reduction of OPDA yields OPC-8:0, which after CoA activation yields OPC-8:0-CoA. This bifurcation at the OPR3 step means the CoA ester products are chemically non-interconvertible and enter distinct β-oxidation cascades (2 vs 3 cycles) [3].

Oxophytodienoic acid reductase OPR3 enzyme specificity Jasmonate precursor reduction

Optimal Application Scenarios for 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA in Research and Industrial Workflows


In Vitro Reconstitution of the C₁₆:₃-Derived Jasmonic Acid Biosynthetic Branch

Researchers seeking to reconstitute the complete hexadecatrienoic acid-to-JA pathway in vitro require dinor-OPDA-CoA as the obligate substrate for the peroxisomal β-oxidation module. Because this compound requires only two β-oxidation cycles versus three for OPC-8:0-CoA, it enables a simplified multi-enzyme assay with reduced cofactor consumption [1][2]. Procurement of the authentic CoA ester—rather than attempting in situ generation from dinor-OPDA free acid—eliminates variability from acyl-CoA synthetase coupling efficiency and ensures controlled stoichiometry for kinetic measurements [3].

LC-MS/MS Metabolomics: Authentic Standard for Quantifying Dinor-OPDA-CoA Pool Sizes in Plant Tissue

The compound serves as an essential authentic standard for targeted LC-MS/MS quantification of dinor-OPDA-CoA levels in Arabidopsis and other plant peroxisomal extracts. Its molecular weight (1013.88 Da) provides a definitive 28 Da mass offset from OPC-8:0-CoA, enabling unambiguous multiple reaction monitoring (MRM) transitions without isobaric interference [4]. This is critical for studies comparing metabolic flux through the C₁₆:₃ versus C₁₈:₃ jasmonate branches under stress conditions [5].

Enzyme Substrate Specificity Profiling of 4CL-Like Acyl-CoA Synthetases and Peroxisomal Oxidases

For biochemical characterization of acyl-CoA synthetases (OPCL1, At4g05160, and related 4CL-like proteins) or acyl-CoA oxidases (ACX1, ACX5), dinor-OPDA-CoA is a required substrate for determining C₁₆-specific kinetic parameters (Km, kcat, and specificity constants) [6]. Comparative substrate panels that include both dinor-OPDA-CoA and OPC-8:0-CoA are necessary to establish the chain-length preference and catalytic efficiency of these enzymes, which cannot be inferred from assays using only the C₁₈ substrates [7].

Arabidopside Biosynthesis and Chloroplast Lipid Metabolism Studies

Dinor-OPDA is esterified into chloroplast galactolipids to form arabidopsides—stress-induced lipids unique to Arabidopsis [8]. Studies investigating the release, activation, and peroxisomal import of dinor-OPDA from arabidopside pools require dinor-OPDA-CoA as the downstream tracker of the C₁₆-specific lipase → CoA ligase → β-oxidation metabolic relay. Using the incorrect CoA ester (e.g., OPDA-CoA) would misrepresent the lipid-derived jasmonate precursor pool and confound arabidopside turnover quantification [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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